1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- involves its interaction with the fibroblast growth factor receptor (FGFR). By binding to the receptor, the compound inhibits its activity, preventing the downstream signaling pathways that promote cell proliferation, migration, and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancers that rely on FGFR signaling.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- can be compared to other FGFR inhibitors such as:
- AZD4547
- Erdafitinib (JNJ-42756493)
- CH5183184
- BGJ-398
- LY2874455
- Pemigatinib (INCB054828)
What sets this compound apart is its unique structural features, which may confer distinct binding properties and potency against FGFR isoforms. Each of these similar compounds has its own profile of activity, selectivity, and clinical applications, making the choice of inhibitor dependent on the specific therapeutic context.
Properties
Molecular Formula |
C16H17N3O3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-ethoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-15-10-19(16-14(15)8-12(17)9-18-16)23(20,21)13-6-4-11(2)5-7-13/h4-10H,3,17H2,1-2H3 |
InChI Key |
NAYDXNDICNFVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN(C2=C1C=C(C=N2)N)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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